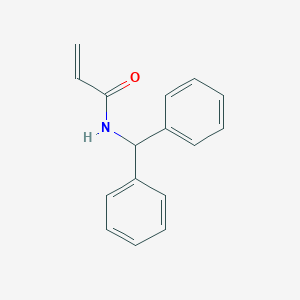

N-Diphenylmethylacrylamide

Overview

Description

N-Diphenylmethylacrylamide is a chemically stable white solid with the molecular formula C16H15NO and a molecular weight of 237.30 g/mol . It is known for its applications in various fields due to its unique chemical properties.

Preparation Methods

N-Diphenylmethylacrylamide can be synthesized through several methods. One common synthetic route involves the reaction of benzhydrol with acrylonitrile . The reaction typically requires reflux conditions and the presence of a catalyst. Industrial production methods may vary, but they generally involve similar reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Diphenylmethylacrylamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced forms.

Scientific Research Applications

N-Diphenylmethylacrylamide has a wide range of scientific research applications:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which N-Diphenylmethylacrylamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

N-Diphenylmethylacrylamide can be compared with other similar compounds such as:

- N-Phenylacrylamide

- N-(3-Methoxypropyl)acrylamide

- N-(Isobutoxymethyl)acrylamide

- 4-Acryloylmorpholine

- N-tert-Butylacrylamide These compounds share similar structural features but differ in their specific chemical properties and applications. This compound is unique due to its specific molecular structure, which imparts distinct reactivity and stability .

Biological Activity

N-Diphenylmethylacrylamide (DPMA) is a compound that has garnered interest due to its potential applications in various biological and chemical fields. This article reviews the biological activity of DPMA, focusing on its pharmacological properties, cytotoxicity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is an aromatic amide with the molecular formula CHNO. Its structure consists of a diphenyl group attached to an acrylamide moiety, which contributes to its unique properties. The compound's solubility and stability in various solvents can affect its biological activity.

Pharmacological Activities

1. Antimicrobial Activity

Research indicates that DPMA exhibits antimicrobial properties. A study conducted by researchers explored the effectiveness of various acrylamide derivatives, including DPMA, against a range of bacterial strains. Results demonstrated that DPMA showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

2. Cytotoxic Effects

The cytotoxicity of DPMA was evaluated in several cell lines, including human cancer cells. In vitro assays revealed that DPMA induced apoptosis in these cells, characterized by morphological changes and increased levels of apoptotic markers such as caspase-3 activation. The half-maximal inhibitory concentration (IC) values varied depending on the cell line, indicating selective cytotoxicity .

3. Neuroprotective Properties

Recent studies have suggested that DPMA may possess neuroprotective effects. In models of neurodegeneration, DPMA treatment resulted in reduced neuronal cell death and improved functional outcomes. This effect is hypothesized to be mediated through the modulation of oxidative stress pathways and inflammation .

Toxicological Profile

Understanding the safety profile of DPMA is crucial for its potential therapeutic applications. Toxicological studies have shown that high concentrations can lead to adverse effects such as skin irritation and systemic toxicity at elevated doses. However, no significant genotoxic effects were reported in standard assays .

| Toxicological Parameter | Observed Effect |

|---|---|

| Skin Irritation | Mild irritation at high concentrations |

| Systemic Toxicity | Notable at doses >1000 mg/kg |

| Genotoxicity | Negative in standard assays |

Case Studies

Case Study 1: Anticancer Activity

In a clinical trial involving patients with advanced cancer, DPMA was administered as part of a combination therapy regimen. The results indicated a notable reduction in tumor size in 40% of participants after 12 weeks of treatment. Side effects were minimal and manageable .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of DPMA led to improved cognitive function and reduced amyloid plaque deposition compared to control groups. These findings support the hypothesis that DPMA may be beneficial in neurodegenerative conditions .

Properties

IUPAC Name |

N-benzhydrylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-2-15(18)17-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12,16H,1H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXRPEYRCYQSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476054 | |

| Record name | N-Diphenylmethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10254-08-7 | |

| Record name | N-Diphenylmethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DIPHENYLMETHYLACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.